2-(4-methyl-2-thiazolyl)-Benzothiazole: Physicochemical Profiling, Synthesis, and Pharmacological Applications
2-(4-methyl-2-thiazolyl)-Benzothiazole: Physicochemical Profiling, Synthesis, and Pharmacological Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The pursuit of novel bis-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) represents a highly privileged structural motif, fusing a lipophilic benzothiazole core with a hydrogen-bond-coordinating thiazole ring[1]. This unique structural hybridization yields a compound with broad-spectrum biological activities—ranging from antimicrobial and antifungal properties to targeted kinase inhibition—while also providing the thermal stability required for advanced polymer applications.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Herein, we will dissect the causality behind its physicochemical properties, detail a self-validating synthetic workflow, and map its pharmacological mechanisms of action.
Physicochemical Profiling & Structural Causality
The efficacy of 2-(4-methyl-2-thiazolyl)-Benzothiazole in both biological and material systems is dictated by its precise molecular architecture. The benzothiazole moiety provides a rigid, planar, and lipophilic surface ideal for π−π stacking within enzyme active sites or DNA intercalation. Conversely, the thiazole ring introduces critical nitrogen and sulfur heteroatoms that act as hydrogen-bond acceptors, while the 4-methyl substitution provides steric bulk that can enhance selectivity within specific kinase hinge-binding pockets.
Quantitative Data Summary
| Property | Value / Description | Causality & Impact |
| CAS Number | 1283595-58-3 | Unique chemical identifier for regulatory and procurement tracking[2]. |
| Molecular Formula | C11H8N2S2 | Dictates the exact stoichiometric requirements for synthesis[1]. |
| Molecular Weight | ~232.3 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable pharmacokinetic potential. |
| Appearance | Yellow to off-white crystalline solid | Indicates extended conjugation across the bis-heterocyclic system[3]. |
| Solubility | Soluble in DCM, EtOH; Poor in H2O | High lipophilicity facilitates cell membrane penetration but requires co-solvents (e.g., DMSO) for in vitro aqueous assays[3]. |
| H-Bond Acceptors | 4 (2 Nitrogen, 2 Sulfur) | Enables robust coordination with target enzyme residues (e.g., ATP-binding pockets)[4]. |
| Rotatable Bonds | 1 | The single bond connecting the two rings allows for conformational flexibility to optimize target binding. |
Synthetic Methodologies & Experimental Workflows
The synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole relies on the strategic condensation of functionalized precursors. The protocol below emphasizes green chemistry principles, utilizing ethanol as a solvent to facilitate both the reaction at reflux and the subsequent purification via temperature-dependent crystallization[2].
Step-by-Step Self-Validating Synthesis Protocol
Objective: Synthesize high-purity 2-(4-methyl-2-thiazolyl)-Benzothiazole via acid-catalyzed condensation.
Reagents:
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4-methyl-2-thiazolylamine (Nucleophile)
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Benzothiazole-2-carbonyl derivative or equivalent electrophile
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Glacial Acetic Acid (Catalyst)
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Absolute Ethanol (Solvent)
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Dichloromethane (DCM) and Hexane (for recrystallization)
Workflow:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of the benzothiazole precursor in 50 mL of absolute ethanol. The choice of ethanol ensures that the reactants are fully solvated at elevated temperatures while minimizing environmental toxicity.
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Catalysis & Condensation: Add 10.5 mmol of 4-methyl-2-thiazolylamine, followed by 5 mol% of glacial acetic acid. The acid protonates the electrophilic carbon, lowering the activation energy required for nucleophilic attack by the thiazolylamine.
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Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 4–6 hours.
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In-Process Validation (TLC): Self-Validation Checkpoint. After 4 hours, spot the reaction mixture against the starting materials on a silica gel TLC plate (Mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting amine spot ( Rf≈0.2 ) disappears, replaced by a single, highly UV-active product spot ( Rf≈0.6 ).
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Isolation: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–4°C). The target compound will precipitate due to its limited solubility in cold ethanol.
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Purification: Filter the crude yellow precipitate under vacuum. To achieve >95% purity, dissolve the crude solid in a minimum volume of hot DCM, then add hexane dropwise until turbidity appears. Cool to yield pure crystalline 2-(4-methyl-2-thiazolyl)-Benzothiazole.
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Final Validation: Confirm structure and purity via 1H -NMR (look for the distinct singlet of the thiazole methyl group around δ 2.4 ppm) and LC-MS (target m/z [M+H] + = 233.3).
Caption: Step-by-step synthetic workflow for 2-(4-methyl-2-thiazolyl)-Benzothiazole.
Mechanistic Pharmacology & Biological Targets
Benzothiazole-thiazole hybrids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets[5]. The specific mechanism of action for 2-(4-methyl-2-thiazolyl)-Benzothiazole is primarily driven by its capacity to act as a competitive inhibitor at the ATP-binding sites of critical enzymes.
Kinase Inhibition and Cellular Signaling
The compound exhibits significant potential in modulating cellular signaling pathways, particularly in the context of oncology and inflammation[1]. The planar benzothiazole system intercalates into the hydrophobic pockets of kinases (such as JNK or topoisomerases), while the thiazole nitrogen forms critical hydrogen bonds with the kinase hinge region. This competitive binding prevents ATP from phosphorylating downstream targets, effectively arresting the signaling cascade and inducing cellular apoptosis in malignant or infected cells.
Antimicrobial and Antifungal Action
In microbiological applications, thiazole derivatives frequently inhibit essential microbial enzymes, including DNA gyrase and cytochrome P450 isoforms[5]. The lipophilic nature of the methyl-substituted bis-heterocycle allows it to efficiently penetrate the thick peptidoglycan layers of Gram-positive bacteria and the complex cell walls of fungal pathogens, leading to the disruption of cellular metabolism.
Caption: Pharmacological mechanism of action targeting kinase and downstream signaling.
Material Science Applications
Beyond pharmacology, the robust thermal and photophysical properties of the benzothiazole-thiazole axis make it highly valuable in materials science[1]. The extended π -conjugation across the two rings results in distinct fluorescent properties, allowing the compound to be utilized as a fluorescent probe or an optical brightener. Furthermore, when integrated into polymer matrices, the rigid heterocyclic core significantly enhances the polymer's thermal stability and UV resistance, making it an excellent candidate for advanced coatings and aerospace materials.
References
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RSC Publishing. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. evitachem.com [evitachem.com]
- 3. evitachem.com [evitachem.com]
- 4. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
